molecular formula C18H14O4S B2917060 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate CAS No. 634593-02-5

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate

Cat. No.: B2917060
CAS No.: 634593-02-5
M. Wt: 326.37
InChI Key: ZUPSAPIWOULWRK-UHFFFAOYSA-N
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Description

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H14O4S. It is a derivative of naphthalene and is characterized by the presence of a formyl group at the 1-position and a 4-methylbenzenesulfonate group at the 2-position of the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which is subjected to formylation to introduce the formyl group at the 1-position. This can be achieved using reagents such as formic acid and a catalyst like aluminum chloride.

    Sulfonation: The formylated naphthalene is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group at the 2-position.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate can be compared with similar compounds such as:

    1-Formylnaphthalen-2-yl benzenesulfonate: Lacks the methyl group on the benzene ring, which may affect its reactivity and solubility.

    1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group, which can influence its chemical properties and biological activity.

    1-Formylnaphthalen-2-yl 4-nitrobenzenesulfonate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-formylnaphthalen-2-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S/c1-13-6-9-15(10-7-13)23(20,21)22-18-11-8-14-4-2-3-5-16(14)17(18)12-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPSAPIWOULWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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